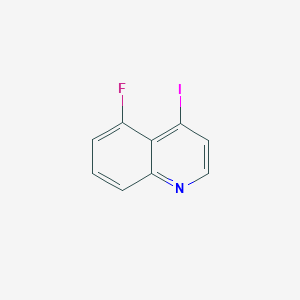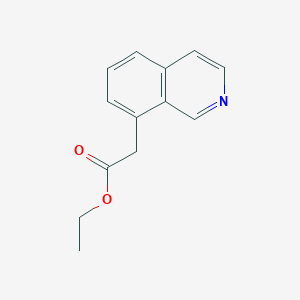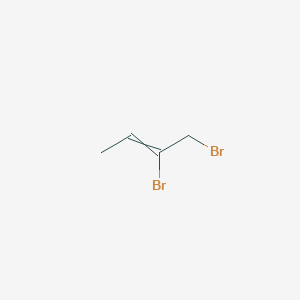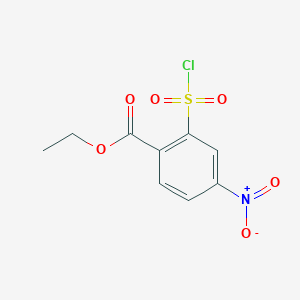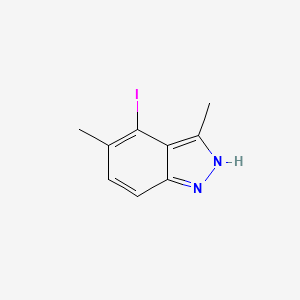
4-Iodo-3,5-dimethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3,5-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethyl-1H-indazole typically involves the iodination of 3,5-dimethyl-1H-indazole. One common method is the electrophilic substitution reaction where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-3,5-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 3,5-dimethyl-1H-indazole.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodo-3,5-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Iodo-3,5-dimethyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine substituent can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-indazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
4-Bromo-3,5-dimethyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-3,5-dimethyl-1H-indazole:
Uniqueness: 4-Iodo-3,5-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems .
Propriétés
Numéro CAS |
1360899-40-6 |
|---|---|
Formule moléculaire |
C9H9IN2 |
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
4-iodo-3,5-dimethyl-2H-indazole |
InChI |
InChI=1S/C9H9IN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
JFXDNDQMBHQLBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(NN=C2C=C1)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


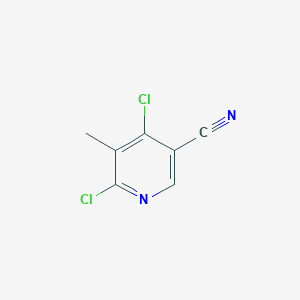
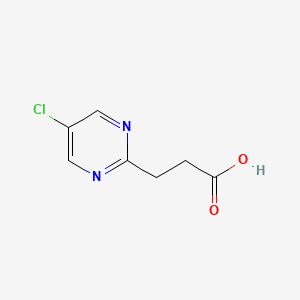
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
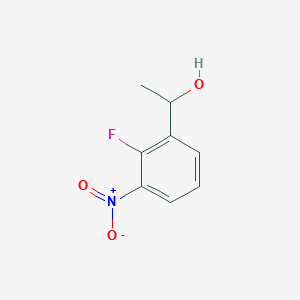
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)
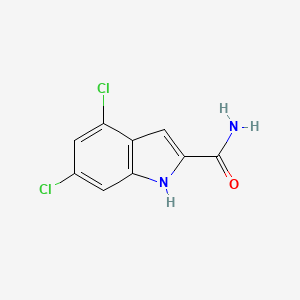

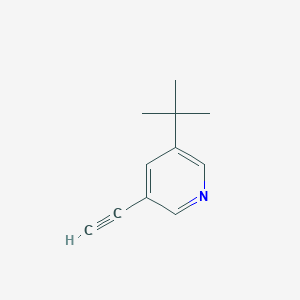
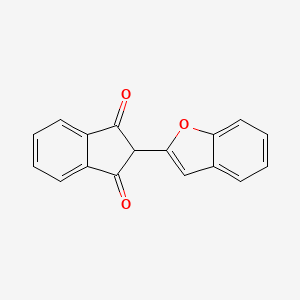
![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)
